Cas no 161196-87-8 (2-Bromo-4-hydroxy-5-methoxybenzonitrile)

2-Bromo-4-hydroxy-5-methoxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-hydroxy-5-methoxybenzonitrile
- STK400375
- ST45143924
- 2-bromo-4-hydroxy-5-methoxybenzenecarbonitrile
- 2-Bromo-4-hydroxy-5-methoxybenzonitrile, AldrichCPR
- AKOS B004172
- ART-CHEM-BB B004172
- 2-BROMO-4-HYDROXY-5-METHOXY-BENZONITRILE
- 2-Bromo-4-hydroxy-5-methoxybenzonitrile
-
- MDL: MFCD01448140
- インチ: 1S/C8H6BrNO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,1H3
- InChIKey: SYAGVBJCSTZHSI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1C#N)OC)O
計算された属性
- せいみつぶんしりょう: 226.95819 g/mol
- どういたいしつりょう: 226.95819 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 228.04
- トポロジー分子極性表面積: 53.2
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-Bromo-4-hydroxy-5-methoxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB457403-250 mg |
2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |
161196-87-8 | 250MG |
€214.20 | 2023-07-18 | ||
Alichem | A019100511-5g |
2-Bromo-4-hydroxy-5-methoxybenzonitrile |
161196-87-8 | 97% | 5g |
729.30 USD | 2021-06-17 | |
abcr | AB457403-5g |
2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |
161196-87-8 | 5g |
€1284.10 | 2025-02-16 | ||
Crysdot LLC | CD12136559-5g |
2-Bromo-4-hydroxy-5-methoxybenzonitrile |
161196-87-8 | 97% | 5g |
$708 | 2024-07-23 | |
1PlusChem | 1P00HZ43-250mg |
2-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE |
161196-87-8 | 97% | 250mg |
$149.00 | 2024-06-20 | |
abcr | AB457403-1g |
2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |
161196-87-8 | 1g |
€464.50 | 2025-02-16 | ||
abcr | AB457403-5 g |
2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |
161196-87-8 | 5g |
€1,264.30 | 2023-07-18 | ||
abcr | AB457403-1 g |
2-Bromo-4-hydroxy-5-methoxybenzonitrile; . |
161196-87-8 | 1g |
€457.90 | 2023-07-18 | ||
Enamine | EN300-761076-1.0g |
2-bromo-4-hydroxy-5-methoxybenzonitrile |
161196-87-8 | 1.0g |
$146.0 | 2023-03-17 | ||
Enamine | EN300-761076-5.0g |
2-bromo-4-hydroxy-5-methoxybenzonitrile |
161196-87-8 | 5.0g |
$388.0 | 2023-03-17 |
2-Bromo-4-hydroxy-5-methoxybenzonitrile 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
2-Bromo-4-hydroxy-5-methoxybenzonitrileに関する追加情報
2-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS No. 161196-87-8): An Overview of Its Properties, Synthesis, and Applications in Pharmaceutical Research
2-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS No. 161196-87-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of 2-Bromo-4-hydroxy-5-methoxybenzonitrile.
Chemical Properties
2-Bromo-4-hydroxy-5-methoxybenzonitrile is a substituted benzonitrile with a molecular formula of C9H7BrNO2. It has a molecular weight of 237.05 g/mol and exists as a white to off-white solid at room temperature. The compound's structure includes a bromine atom at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position on the benzene ring. These functional groups contribute to its unique chemical reactivity and biological activity.
The presence of the bromine atom makes 2-Bromo-4-hydroxy-5-methoxybenzonitrile an excellent substrate for various organic transformations, such as nucleophilic substitution reactions and cross-coupling reactions. The hydroxyl and methoxy groups provide additional reactivity and can be selectively modified to introduce new functionalities or enhance specific properties of the molecule.
Synthesis Methods
The synthesis of 2-Bromo-4-hydroxy-5-methoxybenzonitrile has been extensively studied, and several methods have been reported in the literature. One common approach involves the bromination of 4-hydroxy-5-methoxybenzonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction typically proceeds under mild conditions and yields high purity 2-Bromo-4-hydroxy-5-methoxybenzonitrile.
An alternative method involves the reaction of 3-bromo-4-hydroxyanisole with cyanide ions to form the desired nitrile compound. This method is particularly useful when high yields are required or when other functional groups need to be preserved during the synthesis process.
Biological Activity and Applications
2-Bromo-4-hydroxy-5-methoxybenzonitrile has been investigated for its potential biological activities, with particular focus on its anti-inflammatory and anticancer properties. Recent studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 2-Bromo-4-hydroxy-5-methoxybenzonitrile could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-Bromo-4-hydroxy-5-methoxybenzonitrile has also demonstrated promising anticancer activity. Research has indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, studies have shown that this compound can inhibit the activation of Akt/mTOR signaling, which is often dysregulated in cancer cells.
Clinical Trials and Future Prospects
The potential therapeutic applications of 2-Bromo-4-hydroxy-5-methoxybenzonitrile have led to increased interest in its clinical evaluation. Several preclinical studies have been conducted to assess its safety and efficacy in animal models of inflammation and cancer. These studies have provided valuable insights into the pharmacokinetics and pharmacodynamics of this compound, paving the way for further clinical trials.
Ongoing research aims to optimize the formulation and delivery methods of 2-Bromo-4-hydroxy-5-methoxybenzonitrile to enhance its bioavailability and therapeutic index. Additionally, efforts are being made to identify synergistic combinations with other drugs to improve treatment outcomes for patients with inflammatory diseases and cancer.
Conclusion
2-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS No. 161196-87-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable properties that make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses, highlighting its significance in advancing medical treatments for inflammatory diseases and cancer.
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